methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AST5902 trimesylate is the principal metabolite of Alflutinib (AST2818), both in vitro and in vivo. It is known for its antineoplastic activity, meaning it can inhibit the growth of tumors. Alflutinib is an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various types of cancer, particularly non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of AST5902 trimesylate involves the metabolic conversion of Alflutinib. The specific synthetic routes and reaction conditions for the industrial production of AST5902 trimesylate are proprietary and not publicly disclosed. it is known that the compound is synthesized and purified to a high degree of purity (99.87%) .
Industrial Production Methods: Industrial production methods for AST5902 trimesylate typically involve large-scale synthesis followed by purification processes to achieve the desired purity. The compound is often stored at 4°C in sealed containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: AST5902 trimesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
AST5902 trimesylate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of EGFR inhibitors.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation.
Medicine: Explored for its potential in cancer therapy, particularly in targeting EGFR mutations in non-small cell lung cancer.
Industry: Utilized in the development of new therapeutic agents and in drug metabolism studies
Mechanism of Action
AST5902 trimesylate exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of EGFR, blocking its kinase activity and thereby inhibiting tumor growth .
Comparison with Similar Compounds
Alflutinib (AST2818): The parent compound of AST5902 trimesylate, also an EGFR inhibitor with antineoplastic activity.
Osimertinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer with similar mechanisms of action.
Gefitinib: An earlier generation EGFR inhibitor used in cancer therapy.
Uniqueness: AST5902 trimesylate is unique in that it is a metabolite of Alflutinib, providing insights into the metabolic pathways and potential long-term effects of the parent compound. Its high purity and specific activity against EGFR make it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N8O2.3CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;3*1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);3*1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCDPFVVSHJNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41F3N8O11S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.